[1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol
Description
[1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidine ring, a piperidine ring, and an imidazole ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
[1-(4-amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O/c1-18(2,3)13-11-14(19)22-17(21-13)24-8-5-12(6-9-24)15(25)16-20-7-10-23(16)4/h7,10-12,15,25H,5-6,8-9H2,1-4H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXYNBHMMHNCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N2CCC(CC2)C(C3=NC=CN3C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with molecular targets can be exploited to develop new drugs for treating various diseases. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to active sites, inhibiting or activating the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol
- [1-(4-Amino-6-ethylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol
- [1-(4-Amino-6-isopropylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol
Uniqueness
The uniqueness of [1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from similar compounds and contributes to its specific applications and effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
